

Clinical Performance of Selpercatinib vs. Standard Therapies

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Compound Focus: Resencatinib

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The following table summarizes the key efficacy outcomes for first-line selpercatinib compared to standard first-line therapies (such as multikinase inhibitors or platinum-based chemotherapy) from an analysis of the LIBRETTO-001 trial [1].

Cancer Type	Comparison	Hazard Ratio (HR) for TTP (95% CI)	Hazard Ratio (HR) for TTNT-D (95% CI)	Objective Response Rate (ORR)
Non-Small Cell Lung Cancer (NSCLC)	Selpercatinib vs. Standard Therapies	0.54	0.48	85.3% vs. 39.7%
Medullary Thyroid Cancer (MTC)	Selpercatinib vs. Cabozantinib/Vandetanib	0.15	0.11	82.6% vs. 15.2%
Thyroid Cancer (TC)	Selpercatinib vs. Lenvatinib/Sorafenib	0.12	0.09	81.8% vs. 31.8%

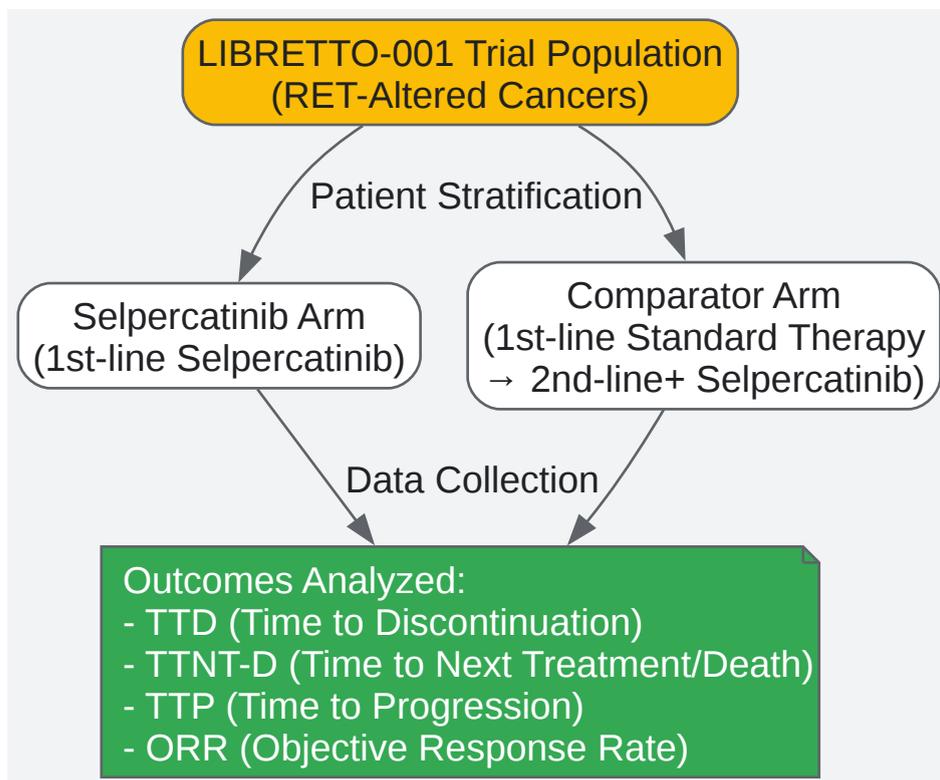
Abbreviations: TTP (Time to Progression); TTNT-D (Time to Next Treatment or Death); CI (Confidence Interval) [1].

Experimental Protocol Overview

The data in the table above comes from a **post-hoc, interpatient comparative effectiveness analysis** within the LIBRETTO-001 clinical trial. Here is the detailed methodology [1]:

- **Trial Design:** The data was derived from LIBRETTO-001, an ongoing Phase I/II, single-arm, multicenter, open-label, multicohort clinical trial.
- **Study Populations:** The analysis included three independent cohorts:
 - Patients with **RET fusion-positive advanced/metastatic NSCLC**.
 - Patients with **RET-mutant advanced/metastatic Medullary Thyroid Cancer (MTC)**.
 - Patients with **RET fusion-positive advanced/metastatic Thyroid Cancer (TC)**.
- **Comparative Arms:**
 - **Selpercatinib Arm:** Patients who were treatment-naïve (for NSCLC and TC) or naïve to cabozantinib/vandetanib (for MTC) and received selpercatinib as a first-line therapy.
 - **Comparator Arm:** Patients from the same trial who had first received standard therapies (e.g., platinum-based chemotherapy for NSCLC; cabozantinib/vandetanib for MTC; lenvatinib/sorafenib for TC) and only received selpercatinib in a later line of treatment after progression. This internal comparison helps control for variability between different clinical trials.
- **Key Endpoints:**
 - **Time to Treatment Discontinuation (TTD):** Time from treatment start to permanent discontinuation for any reason.
 - **Time to Next Treatment or Death (TTNT-D):** Time from treatment start to the initiation of a subsequent systemic therapy or death.
 - **Time to Progression (TTP):** Time from treatment start to investigator-assessed disease progression.
 - **Objective Response Rate (ORR):** Proportion of patients with a predefined reduction in tumor size (complete or partial response).

The workflow illustrates the interpatient analysis method used to generate the comparative data [1].



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Interpretation and Context

- **Mechanism of Action:** Selpercatinib is a **highly selective RET kinase inhibitor**, whereas the standard therapies it was compared against (e.g., cabozantinib, lenvatinib, sorafenib) are **multi-kinase inhibitors** with lower selectivity for RET, leading to more off-target side effects [1].
- **Clinical Significance:** The exceptionally low Hazard Ratios (HRs) across all endpoints and cancer types indicate a **substantial and consistent clinical benefit** for selpercatinib over the standard of care. An HR of less than 1.0 favors selpercatinib, and the values observed (e.g., 0.15 for TTP in MTC) represent a major reduction in the risk of progression or death [1].
- **Safety Profile:** While not detailed in the table, the safety and tolerability of a drug are critical for clinical validation. The analysis noted that selpercatinib's safety profile was consistent with previous reports, which is an important consideration when comparing it to often less well-tolerated multikinase inhibitors [1].

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References

1. Comparative Effectiveness of First-Line Selpercatinib ... [mdpi.com]

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